N-(3-chlorophenyl)thian-3-amine

Description

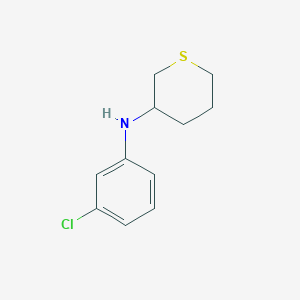

N-(3-Chlorophenyl)thian-3-amine is a sulfur-containing heterocyclic compound featuring a six-membered thian (thiomorpholine) ring with an amine group at the 3-position. The 3-chlorophenyl substituent is attached to the amine nitrogen, conferring distinct electronic and steric properties. Thian derivatives are often explored in medicinal chemistry and materials science due to their conformational flexibility and sulfur’s polarizability .

Properties

Molecular Formula |

C11H14ClNS |

|---|---|

Molecular Weight |

227.75 g/mol |

IUPAC Name |

N-(3-chlorophenyl)thian-3-amine |

InChI |

InChI=1S/C11H14ClNS/c12-9-3-1-4-10(7-9)13-11-5-2-6-14-8-11/h1,3-4,7,11,13H,2,5-6,8H2 |

InChI Key |

QMHAGSCWNVLFKS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CSC1)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)thian-3-amine typically involves the reaction of 3-chloroaniline with thian-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)thian-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluorophenyl)thian-3-amine

N-(3-fluorophenyl)thian-3-amine is an organic compound with the molecular formula . It is characterized by a fluorine atom on a phenyl ring connected to a thian-3-amine moiety and is primarily used for research purposes in chemistry, biology, and medicine. The specific positioning of the fluorine atom imparts unique chemical and biological properties to the compound, leading to differences in reactivity, biological activity, and pharmacokinetics compared to its analogues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)thian-3-amine typically involves reacting 3-fluoroaniline with thian-3-amine under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production follows similar synthetic routes but on a larger scale, using industrial-grade solvents and catalysts for cost-effectiveness and efficiency. Reaction conditions are carefully monitored to maintain consistency in product quality and yield.

Chemical Reactions

N-(3-fluorophenyl)thian-3-amine can undergo several types of chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

- Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic aromatic substitution.

Scientific Research Applications

N-(3-fluorophenyl)thian-3-amine has diverse applications in scientific research:

- Chemistry: It serves as a building block in synthesizing more complex organic molecules.

- Biology: It is studied for potential biological activities, including antimicrobial and anticancer properties.

- Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

- Industry: It is used in developing new materials and as a precursor in synthesizing pharmaceuticals.

N-(3-fluorophenyl)thian-3-amine has potential antimicrobial and anticancer properties. The presence of a fluorine atom in the phenyl ring is believed to enhance its biological efficacy by modifying the compound's interaction with biological targets. It may inhibit enzymes linked to inflammation pathways or interact with receptors that regulate cell growth and proliferation.

Properties

- Molecular Formula:

- Molecular Weight: 211.30 g/mol

- IUPAC Name: N-(3-fluorophenyl)thian-3-amine

- InChI: InChI=1S/C11H14FNS/c12-9-3-1-4-10(7-9)13-11-5-2-6-14-8-11/h1,3-4,7,11,13H,2,5-6,8H2

- InChI Key: DVVBNBHGXWVNBD-UHFFFAOYSA-N

- Canonical SMILES: C1CC(CSC1)NC2=CC(=CC=C2)F

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-Chloro-4-fluorophenyl)thian-3-amine (CAS: 1342164-47-9)

- Structure : Differs by a fluorine substituent at the 4-position of the phenyl ring.

- Molecular Weight : ~243.7 g/mol (estimated based on fluorinated analog).

N-(3-Chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (CAS: 321977-85-9)

- Structure : Contains a dihydrothiophene ring with sulfone (1,1-dioxo) groups.

- Molecular Weight : 243.71 g/mol.

- Key Differences : The sulfone groups increase polarity and hydrogen-bonding capacity, altering solubility and reactivity. X-ray crystallography of related compounds (e.g., ) suggests planar aromatic systems enhance stacking interactions, whereas the thian ring offers greater flexibility .

N-(3-Chlorophenethyl)-4-nitrobenzamide

- Structure : Features a phenethylamine backbone with a nitrobenzamide group.

- Synthesis : Prepared via reaction of 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride.

- Properties : The amide group reduces basicity compared to amines, limiting nucleophilic reactivity. Nitro groups introduce strong electron-withdrawing effects, influencing electronic spectra and redox behavior .

Liproxstatin (N-[(3-Chlorophenyl)methyl]-spiro[piperidine-4,2’(1’H)-quinoxalin] 3’-amine)

- Structure: Spirocyclic quinoxaline-piperidine hybrid with a 3-chlorophenylmethyl group.

- Applications : Used in oxidative stress research; the spirocyclic architecture enhances binding specificity to biological targets compared to simpler thian derivatives .

Data Table: Structural and Functional Comparison

Key Research Findings

- Spectroscopic Characterization : Thian derivatives are typically analyzed via $ ^1H/^{13}C $ NMR (e.g., acetamides in ) and mass spectrometry. Sulfur atoms in thian rings cause distinct deshielding in NMR spectra.

- Crystallography: X-ray studies (e.g., ) highlight planar aromatic systems in pyridine analogs, contrasting with the non-planar thian ring’s flexibility.

- Biological Relevance : Chlorophenyl-substituted amines (e.g., Liproxstatin) are prioritized in drug discovery for their balance of lipophilicity and electronic effects .

Biological Activity

N-(3-Chlorophenyl)thian-3-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the class of thiourea derivatives, which are known for their broad spectrum of biological activities. The compound can be synthesized through various methods, typically involving the reaction of 3-chlorophenyl isothiocyanate with amines or amino acids, leading to the formation of thiourea structures.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, one study reported that derivatives containing the thiourea moiety exhibited significant cytotoxicity against various cancer cell lines, including NCI-H460 (lung cancer) with an IC50 value of 4.85 ± 1.44 μM . The mechanism of action appears to involve the induction of apoptosis through activation of caspases and modulation of endoplasmic reticulum stress pathways.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | NCI-H460 | 4.85 ± 1.44 | Induction of apoptosis via caspase activation |

| Other Derivative I-11 | Various | Varies | ROS-dependent ER stress response |

The biological activity of this compound is attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways by activating caspases such as caspase-12 and CHOP, leading to cell cycle arrest at the S phase .

- Reactive Oxygen Species (ROS) Generation : It has been observed that compounds in this class can increase ROS levels, contributing to cellular stress and apoptosis .

- Cell Cycle Arrest : The compound's ability to arrest the cell cycle at specific phases enhances its efficacy as an anticancer agent.

Case Studies

A notable case study involved the evaluation of this compound in a panel of human cancer cell lines. The results demonstrated that compounds with electron-withdrawing substituents exhibited enhanced activity compared to their counterparts .

Additionally, compounds derived from this scaffold were tested against resistant cancer cells, showing promising results that suggest potential use in overcoming drug resistance in cancer therapy.

Broader Biological Activities

Apart from its anticancer properties, this compound and related thiourea derivatives have been shown to possess:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.